(1Z)-N-hydroxy-4-phenylbutanimidamide
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Overview
Description
N’-hydroxy-4-phenylbutanimidamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-phenylbutanimidamide typically involves the reaction of 4-phenylbutanamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-4-phenylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-phenylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxy-4-phenylbutanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-phenylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-phenylbutanamide
- 4-phenylbutanimidamide
- N-hydroxy-4-phenylbutanamide
Uniqueness
N’-hydroxy-4-phenylbutanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxylamine group allows for unique reactivity and interactions compared to similar compounds .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N'-hydroxy-4-phenylbutanimidamide |
InChI |
InChI=1S/C10H14N2O/c11-10(12-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12) |
InChI Key |
FWWXQZGRILOAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=NO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.